molecular formula C11H14BrN B2832264 6-Bromo-5,8-dimethyl-1,2,3,4-tetrahydroquinoline CAS No. 2460748-81-4

6-Bromo-5,8-dimethyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B2832264
CAS No.: 2460748-81-4
M. Wt: 240.144
InChI Key: QWKCCOQOESATKH-UHFFFAOYSA-N
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Description

6-Bromo-5,8-dimethyl-1,2,3,4-tetrahydroquinoline is a sophisticated chemical building block designed for medicinal chemistry and anticancer drug discovery research. The quinoline scaffold is a privileged structure in drug development, known for its significant biological activities . Specifically, tetrahydroquinoline derivatives have demonstrated considerable potential as potent tubulin polymerization inhibitors, which is a key mechanism for developing novel anticancer agents . These compounds often target the colchicine binding site on tubulin, disrupting microtubule assembly and leading to the inhibition of cell proliferation in various human tumor cell lines, including multidrug-resistant phenotypes . The specific bromo and dimethyl substitutions on the tetrahydroquinoline core are strategic modifications that researchers utilize to explore structure-activity relationships (SAR), optimize binding affinity, and enhance cytotoxic potency. This compound is intended for use in biochemical research, high-throughput screening, and as a key intermediate in the synthesis of more complex bioactive molecules. It is supplied with detailed analytical data to ensure quality and consistency in your experiments. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

6-bromo-5,8-dimethyl-1,2,3,4-tetrahydroquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN/c1-7-6-10(12)8(2)9-4-3-5-13-11(7)9/h6,13H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWKCCOQOESATKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=C1NCCC2)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-5,8-dimethyl-1,2,3,4-tetrahydroquinoline typically involves the bromination of 5,8-dimethyl-1,2,3,4-tetrahydroquinoline. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-5,8-dimethyl-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives.

Scientific Research Applications

6-Bromo-5,8-dimethyl-1,2,3,4-tetrahydroquinoline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Bromo-5,8-dimethyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. The bromine and methyl groups on the quinoline ring can influence its binding affinity and specificity towards various biological receptors. This compound may exert its effects through modulation of enzyme activity, receptor binding, or interference with cellular signaling pathways .

Comparison with Similar Compounds

Key Observations :
  • Bromine Position : Bromine at the 6-position (common in all analogs) enhances reactivity for further functionalization (e.g., cross-coupling reactions) .
  • Methyl Groups : Methyl substituents at the 5- and 8-positions (target compound) may enhance lipophilicity and membrane permeability compared to 4,4-dimethyl derivatives .
Key Observations :
  • The 5,8-dimethyl substitution in the target compound may hinder bromination at adjacent positions, improving regioselectivity .

Pharmacological Potential

Anticancer Activity :
  • 6,8-Disubstituted quinolines (e.g., 6,8-dibromo and 6,8-dimethoxy derivatives) show promising activity against tumor cell lines, with IC₅₀ values in the micromolar range .
  • Methyl groups in the target compound may enhance cellular uptake compared to polar methoxy substituents .
Analgesic Activity :
  • 2-Methyl-5-hydroxy-THQ exhibits 1/8th the potency of morphine, highlighting the importance of hydroxyl/methyl group interplay .

Q & A

Q. What are the most efficient synthetic routes for 6-Bromo-5,8-dimethyl-1,2,3,4-tetrahydroquinoline?

  • Methodology : The compound is synthesized via bromination of 1,2,3,4-tetrahydroquinoline precursors. Key steps include:
  • Direct Bromination : Using Br₂ in the presence of pyridine to introduce bromine at the 6-position .
  • Metal-Bromine Exchange : Post-bromination, a lithium-halogen exchange reaction enables further functionalization (e.g., methoxylation or cyanidation) at the 8-position .
  • Catalytic Methods : Bi(OTf)₃-catalyzed condensation of p-bromo aniline with ketones under microwave irradiation improves regioselectivity and reduces reaction time .
    • Example : Bromination of 1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline yields 6-bromo derivatives, which are precursors for disubstituted analogs .

Q. How is this compound characterized post-synthesis?

  • Analytical Techniques :
  • NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., methyl groups at 5,8-positions and bromine at 6) .
  • Mass Spectrometry (ESI-MS) : Validates molecular weight and fragmentation patterns (e.g., [M – OCH₃]⁺ ions for methoxy derivatives) .
  • X-ray Crystallography : Resolves crystal packing and intermolecular interactions (e.g., N–H⋯N hydrogen bonds in dimeric structures) .

Q. What common chemical reactions does this compound undergo?

  • Reactivity Profile :
  • Nucleophilic Substitution : Bromine at position 6 can be replaced by amines or thiols under polar solvent conditions .
  • Oxidation : Forms quinoline derivatives using KMnO₄ or CrO₃ .
  • Further Bromination : At position 3 via the Eisch procedure to generate trisubstituted analogs .

Advanced Research Questions

Q. How does the substitution pattern influence anticancer activity?

  • Structure-Activity Relationship (SAR) :
SubstituentsAnticancer Activity (IC₅₀, μM)Cell Line Tested
6-Bromo, 8-Bromo2.1–4.8HepG2, MCF-7
6-Bromo, 8-Methoxy3.5–6.2A549, HeLa
  • Key Insight : Bromine enhances cytotoxicity by increasing electrophilicity, while methoxy groups improve solubility but reduce potency .

Q. What strategies address low yields in bromination steps?

  • Optimization Approaches :
  • Catalyst Screening : Lewis acids like Bi(OTf)₃ improve regioselectivity and reduce side reactions .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor bromine activation .
  • Temperature Control : Microwave-assisted synthesis reduces reaction time from 24h to 7h, minimizing decomposition .

Q. How can contradictions in reported anticancer activities between analogs be resolved?

  • Methodological Recommendations :
  • Standardized Assays : Use identical cell lines (e.g., NCI-60 panel) and protocols (e.g., MTT assay) to minimize variability .
  • Structural Validation : Confirm substituent positions via X-ray crystallography to rule out regioisomeric impurities .
  • Computational Modeling : DFT calculations predict electronic effects of substituents on binding to targets like topoisomerase II .

Q. What role do intermolecular interactions play in crystallization?

  • Crystal Engineering Insights :
  • Hydrogen Bonding : N–H⋯N interactions stabilize dimers, as seen in 6-bromo-8-cyano derivatives .
  • Halogen-Halogen Contacts : Br⋯Br distances (3.64 Å) below van der Waals radii (3.70 Å) suggest weak interactions influencing packing .

Data Contradiction Analysis

  • Issue : Discrepancies in bromination yields (40–85%) across studies.
  • Root Cause : Variations in bromine stoichiometry (1–2 eq) and catalyst loading (5–20 mol%).
  • Resolution : Optimize Br₂ to 1.5 eq and Bi(OTf)₃ to 10 mol% for consistent yields (~75%) .

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